molecular formula C7H14NNaO9P2 B10787391 Risedronic acid sodium

Risedronic acid sodium

Cat. No.: B10787391
M. Wt: 341.12 g/mol
InChI Key: AUOQJLLGDKMRDH-UHFFFAOYSA-M
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Description

Chemical Identity: Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate dihydrate (IUPAC name) is the monosodium salt of risedronic acid, commonly known as risedronate sodium (CAS 115436-72-1). Its molecular formula is C₇H₁₀NNaO₇P₂, with a molecular weight of 305.1 g/mol .

Properties

Molecular Formula

C7H14NNaO9P2

Molecular Weight

341.12 g/mol

IUPAC Name

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate

InChI

InChI=1S/C7H11NO7P2.Na.2H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;2*1H2/q;+1;;/p-1

InChI Key

AUOQJLLGDKMRDH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.[Na+]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The primary synthetic route involves the phosphorylation of 3-pyridyl acetic acid hydrochloride using phosphorous acid (H3PO3\text{H}_3\text{PO}_3) and oxalyl chloride (C2O2Cl2\text{C}_2\text{O}_2\text{Cl}_2) or phosphorous oxychloride (POCl3\text{POCl}_3). The reaction proceeds in an anhydrous solvent system, typically n-octane, to facilitate the formation of the bis-phosphonic acid intermediate.

Key Steps :

  • Initial Reaction : 3-Pyridyl acetic acid hydrochloride is heated with phosphorous acid and n-octane at 85–95°C for 30 minutes to form a reactive intermediate.

  • Phosphorylation : Oxalyl chloride or POCl3\text{POCl}_3 is added dropwise, and the mixture is refluxed for 3–4 hours to install the phosphonate groups.

  • Hydrolysis : Water is introduced to hydrolyze the intermediate, yielding risedronic acid (C7H11NO7P2\text{C}_7\text{H}_{11}\text{NO}_7\text{P}_2).

  • Sodium Salt Formation : The acid is neutralized with sodium hydroxide (NaOH\text{NaOH}) in methanol, followed by crystallization to isolate the sodium salt dihydrate.

Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature85–95°C (reflux)Higher temperatures accelerate phosphorylation but risk decomposition
Solventn-OctaneNon-polar solvent minimizes side reactions
POCl3\text{POCl}_3:Acid Molar Ratio3:1Excess POCl3\text{POCl}_3 ensures complete phosphorylation
Hydrolysis Time20–30 minutesProlonged hydrolysis reduces yield due to acid degradation

This method achieves a final product purity of 99.5% (by HPLC) with residual solvents below 600 ppm.

Alternative Synthesis Using Phosphorus Trichloride

Reaction Protocol

A Polish patent outlines a method using phosphorus trichloride (PCl3\text{PCl}_3) under controlled低温 conditions:

  • Chlorination : 3-Pyridylacetic acid hydrochloride is reacted with PCl3\text{PCl}_3 at 0–5°C to form a chlorinated intermediate.

  • Phosphorylation : The intermediate is treated with additional PCl3\text{PCl}_3 and hydrolyzed to generate the bis-phosphonic acid.

  • Neutralization : Sodium hydroxide is added to the acid suspension, and the mixture is dried to obtain the monosodium salt dihydrate.

Critical Adjustments

  • Temperature Control : Maintaining 0–5°C during chlorination prevents pyridine ring degradation.

  • Solvent-Free Hydrolysis : Direct hydrolysis without solvents reduces impurities from residual organics.

Yield Comparison :

MethodYield (%)Purity (%)
POCl3\text{POCl}_3-Mediated7899.5
PCl3\text{PCl}_3-Mediated8298.9

Large-Scale Industrial Synthesis

Scalability Challenges

Industrial production requires adaptations for cost and safety:

  • Solvent Substitution : Replacing n-octane with toluene reduces flammability risks.

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic phosphorylation steps.

Purification Techniques

  • Crystallization : Methanol-water mixtures (3:1 v/v) precipitate the sodium salt with >99% purity.

  • Liquid-Liquid Extraction : Removes unreacted phosphorous acid using ethyl acetate.

Analytical Validation of Synthesis

Purity Assessment

TechniqueParameter MeasuredSpecification
HPLCOrganic impurities≤0.5% (w/w)
Karl FischerWater content8.5–10.5% (dihydrate)
ICP-MSResidual sodium6.2–6.8% (theoretical 6.5%)

Structural Confirmation

  • XRD : Confirms crystalline dihydrate form with d-spacing peaks at 4.2 Å and 3.7 Å.

  • FTIR : Peaks at 1150 cm1^{-1} (P=O) and 1040 cm1^{-1} (P-O-Na) validate salt formation.

Comparative Analysis of Methods

Advantages and Limitations

MethodProsCons
POCl3\text{POCl}_3-MediatedHigh purity, scalableRequires toxic POCl3\text{POCl}_3
PCl3\text{PCl}_3-MediatedLower cost, solvent-freeSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H14_{14}NNaO9_9P2_2
  • Molecular Weight : 305.094 g/mol
  • CAS Number : 115436-72-1
  • Structure : The compound features a pyridine ring attached to a phosphonic acid moiety, which is critical for its biological activity.

Therapeutic Applications

  • Osteoporosis Treatment : Risedronate sodium is widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women and men at high risk of fractures. Clinical studies have demonstrated its ability to significantly reduce the incidence of vertebral and non-vertebral fractures.
  • Paget's Disease : It is also effective in treating Paget's disease of bone, helping to normalize bone turnover and structure.
  • Bone Metastases : Emerging research indicates potential benefits in managing bone metastases from cancers, where it may help alleviate pain and reduce skeletal-related events.

Case Study 1: Osteoporosis Management

A clinical trial involving postmenopausal women showed that a daily dose of risedronate sodium resulted in a 40% reduction in vertebral fractures over three years compared to a placebo group. The study highlighted the drug's effectiveness in increasing bone mineral density (BMD) and improving overall bone health .

Case Study 2: Paget's Disease Treatment

In patients with Paget's disease, risedronate sodium was administered at a dose of 30 mg weekly for eight weeks. Results indicated a significant decrease in alkaline phosphatase levels (a marker of bone turnover), demonstrating the drug’s efficacy in controlling disease progression .

Comparative Efficacy

ApplicationRisedronate SodiumOther Bisphosphonates
OsteoporosisHigh efficacyVaries
Paget's DiseaseEffectiveEffective
Bone MetastasesEmerging evidenceEstablished treatments

Mechanism of Action

The mechanism of action of sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate groups can bind to metal ions and active sites of enzymes, inhibiting their activity. This property is particularly useful in the context of bone resorption, where the compound can inhibit osteoclast-mediated bone degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Bisphosphonates

Table 1: Key Bisphosphonates Comparison
Compound Risedronate Sodium Tiludronate Disodium Zoledronic Acid Monohydrate
Molecular Formula C₇H₁₀NNaO₇P₂ C₇H₇ClNNa₂O₇P₂S C₅H₁₀N₂O₇P₂·H₂O
Key Functional Groups Pyridinyl group (4-Chlorophenyl)sulfanyl group Imidazole ring
Potency Moderate Low High (most potent bisphosphonate)
Clinical Use Osteoporosis, Paget’s disease Paget’s disease, veterinary use Osteoporosis, hypercalcemia of malignancy
LogP <3.6 Not reported Not reported

Structural and Functional Insights :

  • Risedronate : The pyridinyl group enhances bone-targeting affinity and modulates osteoclast activity .
  • Tiludronate : The chlorophenylsulfanyl moiety reduces bone resorption but has lower potency compared to risedronate .
  • Zoledronic Acid : The imidazole ring confers high binding affinity to bone mineral, enabling less frequent dosing (e.g., annual IV infusion) .

Sodium Phosphinate Analogues

Table 2: Comparison with Sodium Phosphinate Derivatives
Compound Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate Sodium Hypophosphite Monohydrate Sodium Phosphinate (Structural Surrogate)
Molecular Formula C₇H₁₀NNaO₇P₂ NaH₂PO₂·H₂O NaPH₂O₂
Key Features Bisphosphonate with pyridinyl backbone Simple hypophosphite salt Phosphinate with no organic substituents
Hydrolytic Stability High (phosphinate groups resist hydrolysis) High Extremely stable (half-life >1 year at pH 4–9, 25°C)
Applications Pharmaceutical (bone resorption inhibitor) Reducing agent, flame retardant Industrial catalyst, flame retardant

Key Differences :

  • Complexity : Risedronate’s bisphosphonate structure with a pyridinyl group enables targeted therapeutic effects, whereas simpler phosphinates like sodium hypophosphite lack biological activity and are used industrially .
  • Stability : Both risedronate and sodium phosphinate exhibit hydrolytic stability due to their phosphinate groups, ensuring long shelf life and environmental persistence .

Calcium-Based Phosphinates

Calcium Hypophosphite (Ca(H₂PO₂)₂) :

  • Use : Flame retardant, reducing agent in electroless nickel plating.

Research Findings and Implications

  • Hydrolytic Behavior : Risedronate’s phosphinate groups mirror the stability of sodium phosphinate, which shows <10% degradation after 5 days at 50°C across pH 4–9 . This stability is critical for maintaining drug efficacy during storage.
  • Structure-Activity Relationship: The pyridinyl group in risedronate enhances selectivity for bone tissue compared to non-nitrogenous bisphosphonates like tiludronate .
  • Environmental Impact : Sodium phosphinate’s environmental persistence (half-life >1 year) raises concerns about long-term ecological effects, though risedronate’s medical use minimizes environmental release .

Biological Activity

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate, commonly referred to as Risedronate sodium, is a compound belonging to the class of bisphosphonates. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Risedronate sodium has the chemical formula C7H14NNaO9P2C_7H_{14}NNaO_9P_2 and a molecular weight of approximately 305.094 g/mol. The compound is characterized by its phosphonate groups, which are crucial for its biological functions.

PropertyValue
Molecular FormulaC7H14NNaO9P2C_7H_{14}NNaO_9P_2
Molecular Weight305.094 g/mol
Solubility16.5 mg/mL
pKa (Strongest Acidic)0.68
pKa (Strongest Basic)4.91

Risedronate sodium primarily functions by inhibiting osteoclast-mediated bone resorption. This action is critical in conditions characterized by excessive bone loss, such as osteoporosis and Paget's disease. The compound binds to hydroxyapatite in bone, leading to decreased osteoclast activity and increased bone mineral density.

Therapeutic Applications

Risedronate sodium is widely used in clinical settings for:

  • Osteoporosis Treatment : It helps in increasing bone density and reducing fracture risk in postmenopausal women.
  • Paget's Disease : The drug effectively manages this condition by normalizing bone turnover.
  • Bone Metastases : Emerging studies suggest potential benefits in managing bone metastases from various cancers.

Clinical Efficacy

  • Osteoporosis Management : A study involving postmenopausal women showed that Risedronate significantly reduced the incidence of vertebral fractures over three years compared to placebo groups .
  • Paget's Disease : In a clinical trial, patients treated with Risedronate exhibited a marked reduction in serum alkaline phosphatase levels, indicating decreased bone turnover .
  • Cancer-Related Bone Loss : Research has indicated that Risedronate may help mitigate bone loss in patients undergoing treatment for breast cancer, demonstrating its potential beyond traditional indications .

Comparative Studies

A comparative study analyzed the effects of Risedronate versus other bisphosphonates like Alendronate and Zoledronic acid. Findings suggested that while all three are effective, Risedronate had a favorable safety profile with fewer gastrointestinal side effects .

Safety and Side Effects

While generally well-tolerated, Risedronate can cause side effects including:

  • Gastrointestinal disturbances (nausea, abdominal pain)
  • Musculoskeletal pain
  • Rarely, osteonecrosis of the jaw and atypical femoral fractures have been reported.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : Utilize phosphonate coupling reactions under anhydrous conditions, incorporating pyridinyl-ethylidene precursors. Purification via recrystallization in aqueous ethanol is advised to isolate the dihydrate form .
  • Characterization :

  • X-ray diffraction (XRD) : Use SHELXL for refinement of crystal structures to confirm coordination geometry and hydration state .
  • NMR spectroscopy : 31^{31}P NMR can resolve phosphonate/phosphinate groups, while 1^{1}H NMR identifies pyridinyl proton environments .
  • Elemental analysis : Verify sodium content via ICP-MS and hydration via thermogravimetric analysis (TGA) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Hydrolytic stability : Conduct pH-dependent hydrolysis studies (pH 4.0–9.0) at 50°C for 5 days, monitoring degradation via HPLC with a phosphate buffer mobile phase (0.08 M, pH 7.0) . Sodium phosphinate analogues show <10% degradation under similar conditions, suggesting high hydrolytic stability .
  • Thermal stability : Perform TGA to identify dehydration thresholds (e.g., dihydrate → anhydrous transition) and DSC to detect melting points .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

  • Case study : If 31^{31}P NMR suggests two distinct phosphorus environments but XRD reveals symmetry, consider dynamic proton exchange in solution or lattice disorder. Validate with variable-temperature NMR and high-resolution XRD .
  • Methodological integration : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to model electronic environments and predict spectral shifts .

Q. What experimental designs are optimal for studying metal-binding interactions?

  • Titration calorimetry : Use isothermal titration calorimetry (ITC) to quantify binding constants (KdK_d) with divalent cations (e.g., Ca2+^{2+}, Mg2+^{2+}). Prepare solutions in deionized water to avoid competing ions .
  • Spectrophotometric assays : Monitor UV-Vis absorbance shifts (200–300 nm) upon metal addition, correlating with pyridinyl coordination changes .

Q. How can researchers optimize chromatographic separation for impurities or degradation products?

  • HPLC parameters :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of methanol and 0.08 M phosphate buffer (pH 7.0) .
  • Detection : UV at 254 nm for pyridinyl absorption.
    • Validation : Use sodium phosphate dibasic (USP-grade) as a reference standard to calibrate retention times .

Safety and Handling

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of phosphonate dust .
  • Spill management : Neutralize with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

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